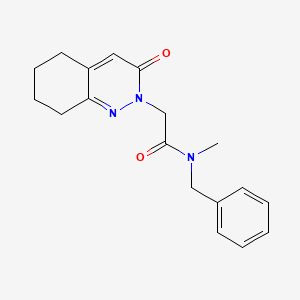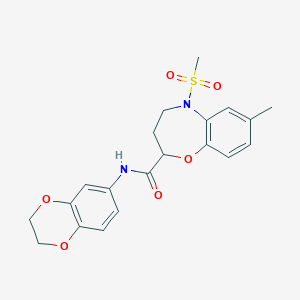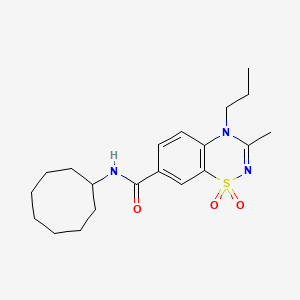![molecular formula C13H13N5O4 B11228776 7-(2,3-Dimethoxyphenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B11228776.png)
7-(2,3-Dimethoxyphenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-(2,3-DIMETHOXYPHENYL)-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE-5-CARBOXYLIC ACID is a heterocyclic compound that features a tetrazole ring fused to a pyrimidine ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 7-(2,3-DIMETHOXYPHENYL)-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE-5-CARBOXYLIC ACID typically involves the condensation of 2,3-dimethoxybenzaldehyde with 5-aminotetrazole under acidic conditions. This reaction proceeds through the formation of an intermediate Schiff base, which then undergoes cyclization to form the desired tetrazolopyrimidine structure.
Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This could include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the nitro groups if present, converting them to amines.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Reagents such as halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while substitution reactions can introduce various functional groups onto the phenyl ring.
科学研究应用
Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of more complex heterocyclic systems.
Biology: In biological research, this compound is investigated for its potential as an enzyme inhibitor or receptor modulator due to its unique structure.
Medicine: The compound shows promise in medicinal chemistry for the development of new drugs with anti-inflammatory, anticancer, or antimicrobial properties.
Industry: In the industrial sector, the compound can be used in the synthesis of advanced materials, such as polymers or dyes, due to its stability and reactivity.
作用机制
The mechanism by which 7-(2,3-DIMETHOXYPHENYL)-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE-5-CARBOXYLIC ACID exerts its effects is primarily through its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, inhibiting their activity or modulating their function. This interaction can disrupt biological pathways, leading to therapeutic effects.
相似化合物的比较
Tetrazole Derivatives: These compounds share the tetrazole ring structure and exhibit similar biological activities.
Pyrimidine Derivatives: Compounds with a pyrimidine ring also show comparable medicinal properties.
Uniqueness: The uniqueness of 7-(2,3-DIMETHOXYPHENYL)-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE-5-CARBOXYLIC ACID lies in its fused ring system, which combines the properties of both tetrazole and pyrimidine rings. This fusion enhances its stability and reactivity, making it a valuable compound in various fields of research and industry.
属性
分子式 |
C13H13N5O4 |
|---|---|
分子量 |
303.27 g/mol |
IUPAC 名称 |
7-(2,3-dimethoxyphenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylic acid |
InChI |
InChI=1S/C13H13N5O4/c1-21-10-5-3-4-7(11(10)22-2)9-6-8(12(19)20)14-13-15-16-17-18(9)13/h3-6,9H,1-2H3,(H,19,20)(H,14,15,17) |
InChI 键 |
RNIAIHCXEHGZRT-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=CC(=C1OC)C2C=C(NC3=NN=NN23)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-Methyl-N'-{1-phenyl-1H-pyrazolo[3,4-D]pyrimidin-4-YL}benzohydrazide](/img/structure/B11228695.png)
![2-(3,4-Dimethoxyphenethyl)-7-phenyl[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B11228699.png)
![7-(2-Furyl)-2-phenethyl[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B11228700.png)
![N-{3-chloro-4-[4-(2-methylpropanoyl)piperazin-1-yl]phenyl}-1-phenylcyclopentanecarboxamide](/img/structure/B11228702.png)
![2-(4-Methoxybenzyl)-7-(3-pyridyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B11228706.png)

![N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]-1-benzofuran-2-carboxamide](/img/structure/B11228729.png)
![7-(3,4-Dimethoxyphenyl)-2-(thiophen-2-yl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B11228731.png)


![6-allyl-N-(4-bromo-3-methylphenyl)-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide](/img/structure/B11228747.png)
![N-[3-({[1-(4-chlorophenyl)cyclopentyl]carbonyl}amino)phenyl]thiophene-2-carboxamide](/img/structure/B11228754.png)
![N-[4-({[1-(4-methylphenyl)cyclopentyl]carbonyl}amino)phenyl]thiophene-2-carboxamide](/img/structure/B11228761.png)

